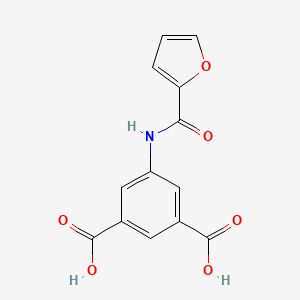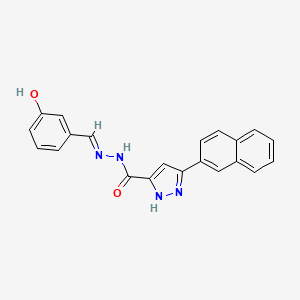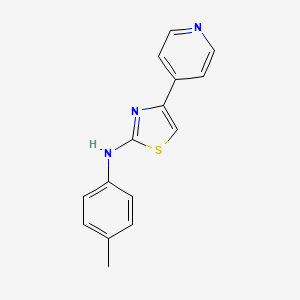![molecular formula C12H8BrN7O3 B5551088 N~1~-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5551088.png)
N~1~-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives closely related to the target compound often involves the treatment of precursor molecules with nucleophiles, leading to the formation of substitution products. For instance, the synthesis of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide and its reactions with various nucleophiles to afford pyrazole derivatives highlight a similar synthetic pathway that might be relevant for our target compound (Hassaneen et al., 1991).
Molecular Structure Analysis
The molecular structure of tetrazole derivatives has been extensively studied, with X-ray crystallography providing detailed insights. For example, a related compound, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, was determined by X-ray crystallography, revealing the crystallization and specific geometric features of tetrazole derivatives (Al-Hourani et al., 2016).
Chemical Reactions and Properties
The reactivity of similar compounds under various conditions has been explored. For instance, the reactions involving nucleophiles and active methylene compounds leading to the formation of pyrazole derivatives shed light on the chemical behavior of these molecules (Hassaneen et al., 1991). Furthermore, studies on the synthesis and transformations of furyl- and vinyl-naphth[1,2-d]imidazoles provide additional insights into the chemical properties and potential reactions of the target compound (Oleinikova & Pozharskii, 1972).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallization behavior, can be inferred from related compounds. The crystal structure and specific interactions, like hydrogen bonding, play a significant role in determining these properties. The detailed analysis of related tetrazole derivatives, through X-ray crystallography, provides valuable data on these aspects (Al-Hourani et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and stability under different conditions, are crucial for understanding the compound's applications and behavior in chemical reactions. Studies on the thiocyanation, halogenation, dehalogenation, transhalogenation, and nitration of furylthiazoles, for instance, provide insights into the electrophilic and nucleophilic properties that could be relevant to our target compound (Saldabol et al., 2002).
Scientific Research Applications
Synthesis and Chemical Reactions
Reactivity with Nucleophiles and Active Methylene Compounds : Hassaneen et al. (1991) described the synthesis of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide, highlighting its reactivity with nucleophiles to afford substitution products and with enolates of various active methylene compounds to produce pyrazole derivatives (Hassaneen, Shawali, Elwan, & Ibrahim, 1991).
Syntheses and Reactions of α-Acetylenic Ketones : Sasaki and Yoshioka (1971) explored the synthesis of α-acetylenic ketones containing the nitrofuran ring, leading to the creation of various heterocyclic compounds through reactions with aniline, cyclohexylamine, and other reagents (Sasaki & Yoshioka, 1971).
Derivatives of 2-Amino-4-[2-(5-nitro-furyl)vinyl]thiazole : The study by Saldabol and Krylova (1969) focused on the reactions leading to the formation of 2-amino-4-[β-(5′-nitro-2′-furyl)-vinyl]thiazole derivatives, offering insights into potential synthetic pathways for related compounds (Saldabol & Krylova, 1969).
Potential Therapeutic Applications
- Antimycobacterial Activity : Küçükgüzel et al. (1999) synthesized various pentanetrione-3-[4-[[(5-nitro-2-furyl/pyridyl/substituted phenyl)methylene]hydrazinocarbonyl]phenyl]hydrazones and evaluated their antimycobacterial activity, finding some compounds active against Mycobacterium fortuitum and Mycobacterium tuberculosis (Küçükgüzel, Rollas, Küçükgüzel, & Kiraz, 1999).
Synthesis and Characterization
Novel Tetrazole Liquid Crystals : Tariq et al. (2013) reported the synthesis and characterization of new tetrazole liquid crystals, emphasizing the structural diversity and potential applications of tetrazole derivatives in materials science (Tariq, Tariq, Hameed, Bechtold, Bortoluzzi, & Merlo, 2013).
Halogenation and Iodination of Arene-Tethered Diols : Yin et al. (2022) explored the use of aryl bromides and aryl iodides for the bromination and iodination of arene-tethered diols, demonstrating the versatility of halogenation reactions in synthesizing complex molecules (Yin, Chen, Luo, Li, Kong, & Wang, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Given the lack of specific information about “N~1~-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine”, future research could focus on the synthesis, characterization, and study of this compound. This could include investigations into its potential biological activity, given that other 1H-tetrazole derivatives have been found to exhibit a range of biological activities .
properties
IUPAC Name |
1-[(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN7O3/c13-10-5-7(20(21)22)1-3-9(10)11-4-2-8(23-11)6-15-19-12(14)16-17-18-19/h1-6H,(H2,14,16,18)/b15-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGPPLHHLJLCOR-GIDUJCDVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)C2=CC=C(O2)C=NN3C(=NN=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)C2=CC=C(O2)/C=N/N3C(=NN=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5551017.png)
![16-acetyl-9-methyl-13-(1H-pyrrol-2-ylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5551021.png)


![8-[3-(trifluoromethyl)benzyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5551039.png)
![(4aS*,7aR*)-1-(1H-imidazol-4-ylmethyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5551053.png)
![1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5551060.png)
![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5551073.png)



![N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5551095.png)
![3-[(3-fluorophenoxy)methyl]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5551106.png)
